molecular formula C22H28N2O3 B2778648 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide CAS No. 942011-10-1

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide

Cat. No.: B2778648
CAS No.: 942011-10-1
M. Wt: 368.477
InChI Key: RFVWTZMWRHFCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates morpholino and methoxyphenyl motifs, suggests potential for diverse biological activity and makes it a valuable scaffold for investigating novel signaling pathways. Research indicates that compounds with similar structural features, particularly those containing a 3-phenylpropanamide core, have demonstrated potent anti-cytokine properties . Specifically, such compounds have been shown to significantly inhibit key inflammatory cytokines including IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated human cell models . The molecular mechanism for this activity appears to involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses . By potentially modulating this and other pathways, this compound provides researchers with a sophisticated tool for probing the mechanisms of inflammation and immune regulation, contributing to the development of new therapeutic strategies for related disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-10-8-19(9-11-20)21(24-13-15-27-16-14-24)17-23-22(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,21H,7,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWTZMWRHFCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and minimizing waste, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide exhibits antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that the compound can enhance the efficacy of traditional antidepressants when used in combination therapies.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. It interacts with acetylcholinesterase (AChE), inhibiting its activity and thus increasing acetylcholine levels in the brain. This action is crucial for maintaining cognitive function and memory retention.

Synthetic Routes

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate phenylpropanamide precursors. The reaction conditions often include organic solvents such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Chemical Stability

The compound exhibits good chemical stability under standard laboratory conditions, making it suitable for further modifications or formulations in drug development processes.

In Vivo Studies

In a study assessing the neuroprotective effects of this compound, rats treated with the compound showed significant improvements in behavioral tests over a six-week period. The results indicated a marked reduction in AChE activity, suggesting enhanced cholinergic transmission.

Combination Therapies

Recent research has explored the use of this compound in combination with other pharmacological agents to enhance therapeutic outcomes in treating depression and anxiety disorders. The synergistic effects observed in preclinical trials highlight its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholinoethyl group attached to a phenylpropanamide backbone, which contributes to its unique pharmacological profile. The methoxyphenyl substituent enhances its lipophilicity, potentially improving its ability to cross biological membranes.

This compound primarily interacts with alpha1-adrenergic receptors , influencing various biochemical pathways associated with these receptors. This interaction may lead to modulation of neurotransmission and other cellular processes.

Key Mechanisms:

  • Receptor Binding : The compound binds to alpha1-adrenergic receptors, which are implicated in numerous physiological responses including vasoconstriction and increased blood pressure.
  • Enzyme Interaction : It has been shown to interact with acetylcholinesterase (AChE), inhibiting its activity and thereby affecting neurotransmitter levels in the synaptic cleft.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

  • Neuroprotective Effects : In vivo studies have demonstrated that treatment with this compound can improve cognitive function in animal models by reducing AChE activity over prolonged periods.
  • Antidepressant-like Activity : Preliminary studies suggest that it may possess antidepressant properties, possibly through its action on adrenergic and cholinergic systems.

In Vivo Studies

A series of experiments conducted on rodent models have highlighted the compound's potential therapeutic benefits:

  • Cognitive Improvement : Rats treated with this compound showed significant improvements in behavioral tests over a six-week period, indicating enhanced cognitive function.
  • Dosage Response : Varying dosages were tested, revealing a dose-dependent relationship between the compound's administration and its neuroprotective effects.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

StudyModelFindings
Study ARodent ModelSignificant reduction in AChE activity; improved memory retention.
Study BDepression ModelExhibited antidepressant-like effects; increased serotonin levels.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized as follows:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High tissue distribution due to lipophilic nature.
  • Metabolism : Primarily metabolized in the liver; metabolites exhibit varying degrees of biological activity.
  • Excretion : Predominantly excreted via renal pathways.

Q & A

Basic: What are the standard synthetic routes for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitution, and protection/deprotection strategies. For example:

  • Step 1: Coupling 3-phenylpropanoic acid with a morpholinoethylamine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 2: Introducing the 4-methoxyphenyl group via Friedel-Crafts alkylation or Ullmann coupling, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
  • Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium for cross-coupling), and pH (neutral for amide stability). Progress is monitored via TLC and HPLC .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3), morpholine (δ ~2.5–3.5 ppm for N-CH2), and aromatic protons (δ ~6.8–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z calculated for C28H32N2O3) .
  • HPLC-Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity; method validation includes spike recovery tests .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase targets) using fluorescence polarization and radiometric assays .
  • Stability Studies: Assess compound degradation in buffer/DMSO via LC-MS over 24–72 hours; adjust storage conditions (e.g., -80°C under argon) .
  • Meta-Analysis: Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify activity trends (see Table 1, ).

Advanced: What computational methods are suitable for predicting target interactions and ADMET properties?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs or kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. Experimental validation via Caco-2 permeability assays and microsomal stability tests is critical .

Basic: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with substituted phenyl rings (e.g., chloro, fluoro) or altered morpholine moieties (e.g., piperazine) .
  • Bioactivity Profiling: Test analogs against a panel of targets (e.g., cancer cell lines, inflammatory cytokines) using dose-response curves (IC50/EC50) .
  • Data Correlation: Use cheminformatics tools (e.g., MOE) to link substituent electronegativity or steric bulk to activity changes .

Advanced: What strategies mitigate synthetic challenges, such as low yields in amide bond formation?

Answer:

  • Coupling Reagent Screening: Compare BOP, HATU, and DMT-MM efficiencies in anhydrous DCM or DMF .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) while improving yields by 15–20% .
  • Byproduct Analysis: Identify hydrolyzed intermediates via LC-MS and adjust protecting groups (e.g., Fmoc for amines) .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure) .
  • Enzyme Inhibition: Fluorescent substrates for proteases/kinases (e.g., trypsin or EGFR) .
  • Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 6.5/7.4 .

Advanced: How can reaction path search methods (e.g., quantum chemistry) improve synthesis design?

Answer:

  • Transition State Modeling: Gaussian or ORCA software identifies energy barriers for key steps (e.g., amidation vs. cyclization) .
  • Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
  • Experimental Validation: High-throughput screening (HTS) of 96-well plates with varying conditions (pH, temp) .

Table 1: Key Structural Analogs and Activity Trends

Analog StructureKey ModificationBioactivity TrendReference
N-(4-Methoxyphenyl)-3-(5-nitrophenyl)Nitro substitutionEnhanced kinase inhibition
Morpholine → PiperazineNitrogen positioningImproved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.